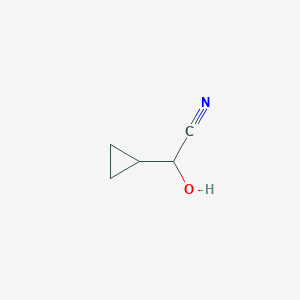

2-Cyclopropyl-2-hydroxyacetonitrile

Description

Context within Cyanohydrin Chemistry and its Role in Organic Synthesis

Cyanohydrins are a class of organic compounds that contain a hydroxyl (-OH) and a cyano (-CN) group attached to the same carbon atom. The formation of cyanohydrins is a classic reaction in organic chemistry, typically involving the nucleophilic addition of a cyanide anion to the carbonyl group of an aldehyde or a ketone. researchgate.nettaylorandfrancis.com This reaction is significant as it creates a new carbon-carbon bond and introduces two versatile functional groups. youtube.com

The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or undergo other transformations. mdpi.com The hydroxyl group can be involved in various reactions as well. This dual functionality makes cyanohydrins valuable intermediates in the synthesis of a wide range of important compounds, including α-hydroxy acids, α-amino acids, and various pharmaceuticals. researchgate.netgoogle.com

2-Cyclopropyl-2-hydroxyacetonitrile, as a specific example, is formed from the reaction of cyclopropanecarboxaldehyde (B31225) with a cyanide source. Its importance lies in its potential to serve as a building block for introducing the cyclopropyl (B3062369) moiety into larger molecules. The cyclopropyl group is a feature of interest in medicinal chemistry as it can enhance a drug's potency, metabolic stability, and other pharmacokinetic properties. nih.gov

Overview of Key Structural Features and Reactivity Potential

The structure of this compound is characterized by the presence of a stereocenter at the carbon bearing the hydroxyl and nitrile groups. This chirality is a key feature, and the development of enantioselective methods for its synthesis is an area of active research. nih.govmyskinrecipes.com

The reactivity of this compound is dictated by its three main components:

The Nitrile Group: This group can be hydrolyzed under acidic or basic conditions to yield 2-cyclopropyl-2-hydroxyacetic acid. researchgate.net It can also be reduced, for example with lithium aluminum hydride, to afford 2-amino-1-cyclopropylethanol. mdpi.com

The Hydroxyl Group: This functional group can undergo typical alcohol reactions, such as esterification or etherification.

The Cyclopropyl Ring: This three-membered ring is strained and can participate in ring-opening reactions under certain conditions, providing a pathway to other functionalized structures. acs.org The electronic nature of the cyclopropyl group can also influence the reactivity of the adjacent functional groups.

The interplay of these functional groups makes this compound a versatile synthon, a building block used to create more complex molecules.

Historical Development and Emerging Research Trajectories

The first synthesis of a cyanohydrin was reported by Friedrich Urech in 1872. taylorandfrancis.com Since then, the synthesis and reactions of cyanohydrins have been extensively studied. However, specific research focusing exclusively on this compound is less documented in early literature. Its development is closely tied to the broader interest in cyclopropane-containing compounds in organic and medicinal chemistry. nih.govacs.orggoettingen-research-online.de

Emerging research trajectories for compounds like this compound are likely to focus on several key areas:

Asymmetric Synthesis: The development of efficient and highly enantioselective catalytic methods to produce specific stereoisomers of this compound is a significant goal. nih.govresearchgate.netpearson.com This is crucial for its application in the synthesis of chiral drugs and other bioactive molecules.

Applications in Medicinal Chemistry: Given the favorable properties conferred by the cyclopropyl group, there is growing interest in incorporating this motif into new drug candidates. nih.gov this compound and its derivatives represent valuable starting materials for this purpose.

Development of Novel Synthetic Methodologies: The unique combination of functional groups in this compound makes it an ideal substrate for the development of new synthetic reactions and strategies. This includes exploring the reactivity of the cyclopropyl ring in concert with the cyanohydrin functionality. nih.gov

While detailed, dedicated studies on this compound are still emerging, its fundamental chemical properties and its position within the broader context of cyanohydrin and cyclopropane (B1198618) chemistry highlight its significant potential as a valuable tool for synthetic chemists.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-2-hydroxyacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c6-3-5(7)4-1-2-4/h4-5,7H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJKKAIQFPEIBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5648-87-3 | |

| Record name | 2-cyclopropyl-2-hydroxyacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Aspects in the Synthesis and Reactivity of 2 Cyclopropyl 2 Hydroxyacetonitrile

Enantioselective Synthesis and Deracemization Strategies

The creation of single-enantiomer products from racemic or prochiral starting materials is a cornerstone of modern asymmetric synthesis. For 2-cyclopropyl-2-hydroxyacetonitrile, this is typically achieved either by the enantioselective addition of a cyanide equivalent to a prochiral ketone or by the deracemization of a racemic mixture.

A primary precursor to this compound is cyclopropyl (B3062369) methyl ketone. The enantioselective cyanosilylation of such ketones, using trimethylsilyl (B98337) cyanide (TMSCN), can be achieved with high efficiency using chiral catalysts. Modified cinchona alkaloids, for instance, have been shown to be effective chiral Lewis base catalysts for the cyanosilylation of various ketones, providing access to chiral cyanohydrins with a quaternary stereocenter. nih.gov

Another powerful strategy is deracemization, which converts both enantiomers of a racemic starting material into a single, desired enantiomer. Recent advancements in photocatalysis have enabled the highly effective deracemization of racemic cyclopropyl ketones. researchgate.netd-nb.info In this process, a chiral photocatalyst, often in an excited state, selectively promotes the conversion of one enantiomer while allowing the other to epimerize to the first, eventually funneling the entire mixture into one stereochemical outcome. d-nb.info Gilmour, Neugebauer, and coworkers have demonstrated that a chiral Al-salen complex can serve as a privileged photocatalyst for the deracemization of various cyclopropyl ketones with excellent enantioselectivity. researchgate.netthieme-connect.com The reaction is typically performed at low temperatures under irradiation with visible light (e.g., 400 nm). researchgate.netresearchgate.net This method provides enantioenriched cyclopropyl ketones that can be subsequently converted to the target chiral cyanohydrin.

| Substrate | Catalyst | Conditions | Yield | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| 1-phenyl-1-cyclopropyl-methanone | (R,R)-Al-salen complex (10 mol%) | -70 °C, acetone (B3395972), 400 nm light, 6 h | 89% | 98:2 |

| 1-(4-chlorophenyl)-1-cyclopropyl-methanone | (R,R)-Al-salen complex (10 mol%) | -70 °C, acetone, 400 nm light | 89% | 88:12 |

| 1-(4-bromophenyl)-1-cyclopropyl-methanone | (R,R)-Al-salen complex (10 mol%) | -70 °C, acetone, 400 nm light | 78% | 90:10 |

Diastereoselective Transformations and Control of Stereochemistry

Once a chiral center is established, as in one enantiomer of this compound, it can influence the stereochemical outcome of subsequent reactions at other sites in the molecule, a process known as diastereoselection. The rigid structure of the cyclopropyl group can be instrumental in transmitting stereochemical information. acs.org

For instance, if this compound were modified to contain an adjacent reactive site, such as a double bond, the existing tertiary alcohol could direct the approach of reagents. In studies on related alkenyl cyclopropyl carbinol derivatives, the hydroxyl group has been shown to direct Simmons-Smith cyclopropanation and vanadium-catalyzed epoxidation reactions, leading to the formation of products as a single diastereomer. acs.org This directing effect arises from the formation of a transient chelate between the reagent and the hydroxyl group, which blocks one face of the molecule, forcing the reaction to occur from the less hindered face.

Alternatively, diastereoselectivity can be achieved by employing a chiral auxiliary. Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. rsc.org Evans oxazolidinones are a prominent class of such auxiliaries. wikipedia.orgsantiago-lab.com An achiral carboxylic acid can be attached to a chiral oxazolidinone to form an imide. The bulky substituent on the auxiliary then effectively shields one face of the corresponding enolate, directing alkylation reactions to occur from the opposite side with high diastereoselectivity. williams.eduuwindsor.ca After the desired transformation, the auxiliary can be cleaved to reveal the enantiomerically enriched product. williams.edu This strategy could be applied to synthesize derivatives of this compound with controlled stereochemistry at an adjacent carbon.

| Reaction Type | Substrate Type | Key Reagent/Auxiliary | Outcome | Reference |

|---|---|---|---|---|

| Epoxidation | Alkenyl cyclopropyl carbinol | Vanadium catalyst (e.g., VO(acac)₂) | Forms cyclopropyl oxiranes as a single diastereomer | acs.org |

| Alkylation | N-propionyl oxazolidinone | (S)-4-Benzyl-2-oxazolidinone | Alkylation with allyl iodide gives a 98:2 diastereomeric ratio | williams.edu |

| Cyclopropanation | Electron-poor olefins | Cyanomethyl sulfonium (B1226848) salt | Provides highly diastereoselective access to cyclopropyl nitriles | nih.gov |

Chiral Catalysts and Auxiliaries in Asymmetric Induction

The success of the enantioselective and diastereoselective strategies described above hinges on the proper selection of chiral catalysts or auxiliaries. These molecules create a chiral environment around the reacting substrate, lowering the activation energy for the formation of one stereoisomer over the other.

Chiral Catalysts: A chiral catalyst participates in the reaction to create a chiral intermediate or transition state but is regenerated at the end of the catalytic cycle.

Chiral Al-salen Complexes: As mentioned, these have proven highly effective as photocatalysts in the deracemization of cyclopropyl ketones. thieme-connect.com They act as both a Lewis acid to activate the ketone and a photocatalyst to facilitate the single-electron transfer necessary for the reaction. researchgate.net

Cinchona Alkaloids: These naturally derived molecules and their derivatives are widely used in asymmetric catalysis. Modified cinchona alkaloids can function as chiral Lewis bases to catalyze the enantioselective addition of trimethylsilyl cyanide to ketones, creating chiral tertiary cyanohydrins. nih.gov

Chiral Auxiliaries: A chiral auxiliary is stoichiometrically incorporated into the substrate to direct a stereoselective reaction and is subsequently removed.

Evans Oxazolidinones: Derived from readily available chiral amino alcohols (like valinol or phenylalaninol), these auxiliaries are among the most reliable for controlling stereochemistry. santiago-lab.comuwindsor.ca After acylation, the oxazolidinone directs the formation of a specific enolate geometry (typically the Z-enolate), and its bulky substituent blocks one face from electrophilic attack, ensuring high diastereoselectivity in alkylation or aldol (B89426) reactions. santiago-lab.comwilliams.edu

Pseudoephedrine: This amino alcohol can be used as a chiral auxiliary by forming an amide with a carboxylic acid. Deprotonation and subsequent reaction with an electrophile proceed with high diastereoselectivity, controlled by the stereocenters of the pseudoephedrine backbone.

Retention and Inversion of Configuration During Reactions

Reactions at the chiral center of this compound can proceed with either retention or inversion of the original configuration. The outcome is highly dependent on the reaction mechanism.

Inversion of Configuration: Inversion of stereochemistry is the hallmark of the S_N2 reaction, where a nucleophile attacks the carbon atom from the side opposite to the leaving group. youtube.com However, S_N2 reactions are notoriously difficult at sterically hindered tertiary centers like the one in this compound. acs.org Despite this challenge, specific methods have been developed to achieve stereoinversion at such centers.

One strategy involves activating the tertiary alcohol. For example, treatment with trifluoroacetic anhydride (B1165640) followed by a Lewis acid-catalyzed reaction with a nucleophile like trimethylsilyl cyanide can lead to substitution with inversion of configuration. acs.orgnih.gov More directly relevant, a stereoinvertive nucleophilic substitution at the quaternary carbon of cyclopropyl carbinol derivatives has been reported. nih.govnih.gov This reaction, using reagents like TMSN₃ with a Lewis acid, proceeds with excellent stereopurity. The inversion is thought to occur via a constrained, non-classical bicyclobutonium intermediate that dictates the trajectory of the incoming nucleophile. nih.govnih.gov Similarly, intramolecular substitution of tertiary alcohols by tethered sulfonamides, catalyzed by iron salts, has been shown to proceed with complete inversion of configuration. nih.gov

Retention of Configuration: Retention of configuration occurs when the reaction at the chiral center does not involve breaking any of the bonds directly attached to it, or when the substitution mechanism allows the nucleophile to attack from the same face as the leaving group departed. The former is the most common scenario; for example, if the nitrile group of this compound were hydrolyzed to a carboxylic acid, the stereochemistry at the adjacent carbinol center would remain unchanged, thus proceeding with retention. libretexts.org

In some substitution reactions, retention can be observed if the leaving group coordinates with the incoming reagent or if the reaction proceeds through an intermediate that preserves the stereochemical information. For instance, trapping of in situ generated cyclopropyl-metal species (like cyclopropyl-lithium or -cuprates) with electrophiles often proceeds with complete retention of configuration at the carbon-metal center, highlighting the configurational stability of these intermediates. acs.orgacs.org While not a direct reaction at the hydroxyl center, this principle demonstrates that reactions on cyclopropyl systems can be designed to preserve stereochemistry.

Derivatization Strategies and Functional Group Transformations

Protection and Deprotection of the Hydroxyl and Nitrile Functionalities

Given the reactivity of the hydroxyl group in the cyanohydrin structure, its protection is often a necessary first step in a multi-step synthesis to prevent unwanted side reactions. The choice of protecting group is crucial and depends on its stability under the conditions of subsequent reactions and the ease of its removal.

The most common strategy for protecting the hydroxyl group of cyanohydrins is the formation of silyl (B83357) ethers. libretexts.org These are formed by reacting the alcohol with a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base like triethylamine (B128534) or imidazole. ncert.nic.in The steric and electronic properties of the silyl group influence the stability of the resulting silyl ether, allowing for selective protection and deprotection. pressbooks.pub For instance, bulkier silyl groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) form more stable ethers compared to the smaller trimethylsilyl (TMS) group. pressbooks.pub

Deprotection, or the removal of the silyl group to restore the hydroxyl functionality, is typically achieved under acidic conditions or with a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). pressbooks.publookchem.com The specific conditions can be tailored to selectively remove one silyl group in the presence of others. For example, less stable silyl ethers can be cleaved under milder acidic conditions, leaving more robust silyl ethers intact. pressbooks.publookchem.com A general procedure for cyanohydrin synthesis involves the formation of the O-trimethylsilyl cyanohydrin, which can then be deprotected using dilute hydrochloric acid to yield the final cyanohydrin. libretexts.org

The nitrile group is generally stable under many reaction conditions and typically does not require protection. However, its reactivity towards strong acids, bases, and reducing agents means that its transformation is often a key derivatization step itself, as detailed in the following sections.

Table 1: Common Protecting Groups for the Hydroxyl Moiety and Deprotection Reagents

| Protecting Group | Abbreviation | Protection Reagent Example | Deprotection Reagent Example |

|---|---|---|---|

| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl) | Dilute HCl, TBAF |

| Triethylsilyl | TES | Triethylsilyl chloride (TESCl) | Acetic Acid, TBAF |

| tert-Butyldimethylsilyl | TBDMS or TBS | tert-Butyldimethylsilyl chloride (TBDMSCl) | TBAF, HF |

| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl) | TBAF, HF |

| tert-Butyldiphenylsilyl | TBDPS | tert-Butyldiphenylsilyl chloride (TBDPSCl) | TBAF, HF |

Conversion to Carboxylic Acids and Esters

The nitrile functionality of 2-Cyclopropyl-2-hydroxyacetonitrile can be readily converted into a carboxylic acid group through hydrolysis. This transformation is a cornerstone of cyanohydrin chemistry, providing a pathway to valuable α-hydroxy acids. wikipedia.orgfiveable.me The hydrolysis can be performed under either acidic or basic conditions. libretexts.orglibretexts.org

Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water, tautomerization, and further hydrolysis of the intermediate amide to the carboxylic acid. libretexts.org

Alternatively, basic hydrolysis can be employed, often using a strong base like sodium hydroxide (B78521) followed by an acidic workup. tutorsglobe.com This method is particularly effective for nitriles situated on a cyclopropane (B1198618) ring, yielding the corresponding cyclopropanecarboxylic acid. tutorsglobe.com In the case of this compound, hydrolysis would yield 2-cyclopropyl-2-hydroxyacetic acid.

Once the α-hydroxy carboxylic acid is synthesized, it can be converted to a variety of esters through standard esterification methods, such as the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org This two-step sequence from the parent cyanohydrin provides access to a wide range of α-hydroxy esters.

Formation of Amines and Amides

The nitrile group can also serve as a precursor to primary amines through reduction. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically used for this transformation. libretexts.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, ultimately yielding a primary amine after an aqueous workup. libretexts.org Applying this reaction to this compound would produce 2-amino-1-cyclopropylethanol, a valuable building block containing both a cyclopropyl (B3062369) and an amino alcohol motif.

The conversion of the nitrile to an amide represents a partial hydrolysis. While complete hydrolysis leads to a carboxylic acid, the reaction can be stopped at the amide stage under carefully controlled, milder basic conditions. libretexts.org For example, using hydrogen peroxide in a basic solution is a known method for preparing unsubstituted amides from nitriles. This would convert this compound into 2-cyclopropyl-2-hydroxyacetamide.

An alternative route to amines involves the Curtius rearrangement, starting from the corresponding carboxylic acid derivative. For instance, a cyclopropanecarboxylic acid can be converted into a (cyclopropyl)cyclopropylamine via this method, showcasing a pathway to amines with the nitrogen directly attached to the ring system. libretexts.org

Introduction of Halogen, Sulfur, and Other Heteroatom-Containing Groups

The introduction of halogens can typically be achieved by substitution of the hydroxyl group. Standard reagents for converting alcohols to alkyl halides include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. scite.ai These reactions convert the hydroxyl group into a better leaving group, facilitating nucleophilic substitution by the halide ion. libretexts.org However, the presence of the adjacent nitrile group in this compound could lead to side reactions. For example, thionyl chloride has been shown to react with some nitriles at the α-carbon in the presence of hydrogen chloride, which could be a competing pathway. lookchem.com

The introduction of sulfur-containing groups can be envisioned through the nucleophilic attack of a sulfur species. Thiolates, for example, are potent nucleophiles that could potentially displace a hydroxyl group that has been activated as a better leaving group, such as a tosylate or mesylate. libretexts.org However, direct substitution of the hydroxyl group is challenging and generally requires its conversion to a sulfonate ester first. libretexts.org

Table 2: Reagents for the Conversion of the Hydroxyl Group to a Halogen

| Halogen | Reagent | Product |

|---|---|---|

| Chlorine | Thionyl Chloride (SOCl₂) | 2-Chloro-2-cyclopropylacetonitrile |

| Chlorine | Phosphorus Pentachloride (PCl₅) | 2-Chloro-2-cyclopropylacetonitrile |

| Bromine | Phosphorus Tribromide (PBr₃) | 2-Bromo-2-cyclopropylacetonitrile |

| Bromine | Hydrobromic Acid (HBr) | 2-Bromo-2-cyclopropylacetonitrile |

Modifications of the Cyclopropyl Ring System

The cyclopropyl ring, while generally stable, can undergo specific modifications, primarily through ring-opening reactions driven by the release of ring strain. These reactions often require activation by adjacent functional groups and can be initiated by acids, electrophiles, or radical species.

For substrates similar to this compound, such as cyclopropanols, oxidative ring-opening can be achieved. For example, silver(I)-catalyzed oxidative ring-opening of cyclopropanols can lead to functionalized products. Another pathway involves Brønsted acid-catalyzed ring-opening hydroarylation, which has been demonstrated for monosubstituted cyclopropanes, leading to the formation of new carbon-carbon bonds.

Radical reactions also provide a route to modify the cyclopropyl ring. The formation of a radical adjacent to the ring, which could be initiated at the hydroxyl-bearing carbon, can induce ring-opening to generate a more stable linear alkyl radical. Furthermore, metabolism studies of cyclopropyl-containing drugs have shown that oxidation of the ring can occur, sometimes leading to ring-opened metabolites, indicating its susceptibility to certain oxidative conditions. libretexts.org These ring-opening strategies transform the compact, three-membered ring into a linear, functionalized chain, significantly altering the molecular skeleton.

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Construction of β-Cyano Ketones and Related Structures

2-Cyclopropyl-2-hydroxyacetonitrile and its derivatives are effective precursors for the synthesis of β-cyano ketones. A notable method is the nickel-catalyzed "cyano-borrowing reaction," an atom- and step-economical process. In this reaction, a cyanohydrin reacts with an aldehyde or ketone to form a β-cyano ketone. csic.esnih.gov The reaction proceeds through the cleavage of the C-CN bond of the cyanohydrin, followed by an aldol (B89426) condensation and a conjugate addition of the cyanide to the resulting α,β-unsaturated ketone. csic.es

Research has shown that substrates bearing a cyclopropyl (B3062369) group are well-tolerated in this transformation. For instance, a cyclopropyl-substituted cyanohydrin can react with a ketone to yield the corresponding β-cyano ketone, with the cyclopropyl ring remaining intact, which suggests the reaction does not proceed via a radical pathway. csic.es This method provides a direct route to functionalized β-cyano ketones that retain the valuable cyclopropyl moiety.

Table 1: Nickel-Catalyzed Synthesis of a β-Cyano Ketone

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| Cyclopropyl Cyanohydrin | Ketone | Cyclopropyl-substituted β-cyano ketone | 57% | csic.es |

Precursor for Cyclopropyl-Containing Building Blocks

The chemical reactivity of the hydroxyl and nitrile groups in this compound allows for its conversion into a variety of other useful cyclopropyl-containing building blocks.

The nitrile group can be hydrolyzed to a carboxylic acid, yielding (R)-2-Cyclopropyl-2-hydroxyacetic acid, a chiral building block available commercially. bldpharm.comambeed.com Alternatively, the nitrile can be reduced to an amine, providing access to 1,2-amino alcohols, which are important synthons in organic synthesis. organic-chemistry.orgorgsyn.org

Furthermore, the core structure of this compound can be conceptually linked to other important cyclopropyl precursors. For example, O-cyclopropyl hydroxylamines have been synthesized and identified as stable and practical precursors for the synthesis of N-heterocycles through sigmatropic rearrangements. ethz.ch Arylthio-cyclopropyl carbonyl compounds, another class of useful building blocks, can be synthesized through acid-catalyzed reactions and can be further functionalized. nih.gov

Role in the Synthesis of Carbocyclic Nucleosides

Carbocyclic nucleosides, where a carbocycle replaces the furanose ring of natural nucleosides, are an important class of antiviral and anticancer agents. The incorporation of a cyclopropyl ring into these structures can conformationally lock the molecule, which can be advantageous for biological activity. Several synthetic routes to cyclopropyl-fused carbocyclic nucleosides have been developed. organic-chemistry.orgnih.govnih.gov

In the asymmetric synthesis of cyclopropyl carbocyclic nucleosides, a common strategy involves the construction of a chiral cyclopropyl-containing intermediate which is then elaborated to the final nucleoside. nih.gov While specific syntheses may start from different materials, a building block like this compound represents a potential precursor to the key cyclopropylamine (B47189) or cyclopropyl-amino alcohol fragments required for the introduction of the nucleobase. For example, the synthesis of adenine-containing cyclopropyl carbocyclic nucleosides has been reported from intermediates that feature a cyclopropyl ring with an adjacent amino group. nih.gov

Utility in the Formation of Fused-Ring Systems

The strained cyclopropane (B1198618) ring can participate in ring-opening reactions, making it a useful component in the synthesis of larger, fused-ring systems. Derivatives of this compound, such as cyclopropyl ketones, are valuable in this context.

Donor-acceptor cyclopropanes, which can be prepared from cyclopropyl ketones, are known to undergo rearrangements to form fused heterocyclic systems. For instance, 2-hydroxyaryl-substituted cyclopropanes can rearrange to form 2,3-dihydrobenzofurans. nih.gov These reactions often proceed through the opening of the cyclopropane ring, followed by an intramolecular cyclization.

More complex cascade reactions involving the ring-opening of cyclopropanes have also been reported. For example, spiro(nitrocyclopropane)oxindoles can undergo a ring-opening/cyclization cascade with Huisgen zwitterions to generate polyfunctionalized pyrazolo[3,4-b]indole derivatives, which are fused heterocyclic systems. researchgate.net

Integration into Multi-Step Total Synthesis Sequences (e.g., Epothilone (B1246373) Analogs)

The epothilones are a class of potent anticancer natural products that function as microtubule stabilizers. Their complex structure and significant biological activity have made them attractive targets for total synthesis and analog development. The introduction of a cyclopropyl group into the epothilone scaffold has been explored as a strategy to enhance metabolic stability and fine-tune biological activity. csic.es

The total synthesis of 12,13-cyclopropyl-epothilone A has been accomplished, although in this specific case, the replacement of the epoxide with a cyclopropyl group led to a loss of activity. However, other syntheses of trans-12,13-cyclopropyl epothilone B analogs have yielded highly potent compounds. csic.es These syntheses are typically convergent, involving the preparation of key building blocks that are later combined to form the macrocyclic structure. csic.esbldpharm.com A building block such as this compound could serve as a precursor to the C12,13-cyclopropyl fragment in these complex, multi-step syntheses.

Table 2: Examples of Cyclopropyl-Containing Epothilone Analogs

| Compound | Key Synthetic Feature | Reference |

| C12,13-cyclopropyl-epothilone A | Replacement of epoxide with cyclopropane | |

| trans-12,13-cyclopropyl epothilone B analogs | Convergent synthesis with Nozaki-Hiyama-Kishi coupling | csic.es |

Development of One-Pot and Cascade Reactions

The development of one-pot and cascade reactions is a key goal in modern organic synthesis due to their efficiency and atom economy. The high ring strain of the cyclopropyl group makes it an excellent trigger for cascade sequences.

Derivatives of this compound can be envisioned as substrates for such reactions. For example, O-cyclopropyl hydroxylamines have been shown to undergo a one-pot-sigmatropic rearrangement/cyclization/rearomatization cascade to produce substituted tetrahydroquinolines. ethz.ch

Photochemical cascade reactions involving cyclopropanation followed by ring-opening and further transformations have also been developed to create complex heterocyclic derivatives in a single operation. Additionally, the reaction of cyclopropyl ketones with nickel(0) complexes can initiate a sequence of events, including ring-opening and cycloaddition, to form cyclopentane (B165970) derivatives. These examples highlight the potential of cyclopropyl-containing molecules, including those derived from this compound, to participate in powerful cascade reactions for the rapid construction of molecular complexity.

Computational and Theoretical Studies

Quantum Mechanical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

There are no published studies that have employed Density Functional Theory (DFT) or ab initio methods to determine the optimized geometry, electronic structure, or thermodynamic properties of 2-Cyclopropyl-2-hydroxyacetonitrile. Such calculations would be invaluable for understanding the molecule's stability and the influence of the electron-withdrawing nitrile and cyclopropyl (B3062369) groups on the hydroxyl-bearing carbon.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

No molecular dynamics (MD) simulations for this compound have been reported. MD studies would be crucial for exploring its conformational landscape, identifying low-energy conformers, and understanding how its shape influences its interactions with other molecules or biological targets.

Modeling of Reaction Pathways, Transition States, and Energy Profiles

The reaction pathways for the synthesis or degradation of this compound have not been computationally modeled. There is no available data on the transition states or the energy profiles for reactions such as its formation from cyclopropyl glyoxal (B1671930) and a cyanide source, or its potential rearrangements and subsequent reactions.

Prediction of Spectroscopic Properties and Reaction Selectivity

Without computational models, there are no theoretical predictions of spectroscopic properties like NMR chemical shifts, vibrational frequencies (IR and Raman), or electronic absorption spectra for this compound. Furthermore, no studies have modeled the factors that would govern its reaction selectivity.

The absence of computational data on this compound highlights a gap in the current body of chemical research. Future computational studies would be highly beneficial for elucidating the fundamental properties of this molecule and could guide its potential synthesis and application.

Advanced Analytical Techniques for Elucidation and Characterization in Research

Spectroscopic Methods for Structural Confirmation and Mechanistic Insights

Spectroscopy serves as a cornerstone for the structural elucidation of novel compounds. Techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography provide detailed information at the atomic level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for gaining deep insights into molecular structure and observing chemical reactions over time. nih.gov For a molecule like 2-cyclopropyl-2-hydroxyacetonitrile, NMR is crucial for assigning stereochemistry. The presence of a chiral center renders the methylene (B1212753) protons on the cyclopropane (B1198618) ring diastereotopic, meaning they are chemically non-equivalent and will have distinct signals in the ¹H NMR spectrum. masterorganicchemistry.com The coupling constants (J-values) between these and adjacent protons are highly dependent on the dihedral angle between them, allowing for the determination of the relative configuration of the substituents. oup.com For instance, a large coupling constant (typically >9 Hz) is indicative of an axial-axial relationship in a cyclic system, providing clear stereochemical information. oup.com

Furthermore, NMR is exceptionally well-suited for reaction monitoring. By acquiring a series of spectra at regular time intervals, the conversion of reactants to products can be quantitatively tracked. nih.govresearchgate.net The disappearance of reactant signals and the concomitant appearance of product signals can be integrated to determine reaction kinetics. researchgate.net In studies of related cyclopropyl (B3062369) compounds, the chemical shifts of the cyclopropyl protons have been observed to shift upon reaction, and the preservation of the integrated signal area confirms that the cyclopropyl ring remains intact during the transformation. researchgate.net

Table 1: Hypothetical ¹H NMR Data for Stereochemical Assignment of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Ha (cyclopropyl) | 0.55 | ddd | 8.8, 6.8, 4.1 |

| Hb (cyclopropyl) | 0.70 | ddd | 8.8, 5.1, 3.7 |

| Hc (cyclopropyl) | 1.25 | m | - |

| CH-OH | 4.10 | d | 4.5 |

Note: Data is hypothetical and for illustrative purposes, modeled on similar structures found in the literature. nih.gov

Table 2: Example of NMR Reaction Monitoring Data

| Species | Initial Reaction Time (t=0) | Final Reaction Time (t=x) |

|---|---|---|

| Reactant (e.g., Cyclopropyl methyl ketone) | Multiplet at δ 0.85 ppm | Signal diminished or absent |

| Product (this compound) | Signal absent | Multiplets at δ 0.55-0.70 ppm |

Note: Based on the principle of monitoring characteristic proton resonances as described in research. researchgate.net

While NMR provides information on relative stereochemistry, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration and the precise three-dimensional structure of a molecule in the solid state. soton.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed map of electron density, from which the exact positions of all atoms can be determined.

For a chiral molecule like this compound, X-ray crystallography can unambiguously establish the (R) or (S) configuration at the stereocenter. dtic.mil The absolute structure determination is often confirmed using statistical parameters such as the Flack parameter; a value close to zero for a given structure confirms that the assigned enantiomer is correct. dtic.mil The data also reveals crucial information about the solid-state packing, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. researchgate.net

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.15 |

| b (Å) | 4.95 |

| c (Å) | 11.50 |

| β (°) | 96.5 |

| Volume (ų) | 573.4 |

| Z (molecules/unit cell) | 2 |

Note: Data is hypothetical and modeled on published data for similar cyclopropyl-containing compounds. researchgate.net

Chromatographic Methods for Enantiomeric and Diastereomeric Excess Determination (e.g., Chiral HPLC, GC-MS)

In asymmetric synthesis, determining the enantiomeric purity of the product is critical. Chiral chromatography is the primary technique used for this purpose. Methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound.

This differential interaction causes the enantiomers of this compound to travel through the column at different rates, resulting in their separation and elution at different retention times. The area under each peak in the resulting chromatogram is proportional to the amount of that enantiomer present, allowing for the precise calculation of enantiomeric excess (ee). Gas chromatography-mass spectrometry (GC-MS) can also be employed, often after derivatization of the analyte, to provide both separation and mass confirmation of the enantiomers.

Table 4: Illustrative Chiral HPLC Separation Data

| Parameter | Condition / Value |

|---|---|

| Column | Chiralcel OD-H |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R)-enantiomer | 12.5 min |

Note: This data is for illustrative purposes to demonstrate the principle of chiral separation.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is an essential tool for confirming the identity and molecular weight of a synthesized compound. High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides an extremely accurate mass measurement of the parent ion. nih.gov This allows for the determination of the elemental formula of this compound, confirming that the correct product has been formed.

Coupled with liquid chromatography (LC-MS), mass spectrometry can also be a powerful tool for reaction monitoring. By analyzing samples from a reaction mixture over time, one can track the appearance of the peak corresponding to the mass-to-charge ratio (m/z) of the product and the disappearance of reactants, providing an alternative or complementary method to NMR for monitoring reaction progress.

Table 5: Representative High-Resolution Mass Spectrometry (HRMS) Data

| Ion Formula | Calculated Mass (m/z) | Found Mass (m/z) |

|---|

Note: Data is based on the expected molecular formula and demonstrates the accuracy of HRMS analysis. nih.gov

In-situ Spectroscopy for Real-Time Reaction Studies

In-situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing dynamic information about reaction kinetics, mechanisms, and the formation of transient intermediates that might otherwise be undetectable. nih.gov Techniques such as in-situ FTIR, Raman, or fluorescence spectroscopy can be used to probe the reaction mixture directly without sample workup. springernature.com

For the synthesis of this compound, in-situ spectroscopy could track the consumption of the carbonyl group of a precursor ketone and the formation of the hydroxyl group in the product by monitoring characteristic vibrational frequencies. The high sensitivity of some of these techniques can reveal subtle changes in the early stages of a reaction, offering deeper mechanistic insights than traditional endpoint analysis. nih.govspringernature.com This real-time data is invaluable for optimizing reaction conditions and understanding the underlying transformation pathways. nih.gov

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.